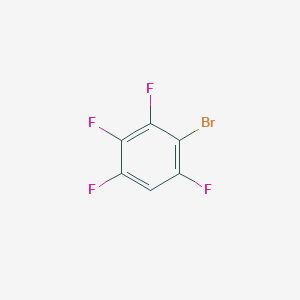

1-Bromo-2,3,4,6-tetrafluorobenzene

Description

Overview of Polyfluorinated Aromatic Compounds in Chemical Research

Polyfluorinated aromatic compounds (PFAs) are a class of organic molecules characterized by a benzene (B151609) ring substituted with multiple fluorine atoms. The incorporation of fluorine imparts unique properties to these compounds, including high thermal stability, chemical resistance, and altered electronic characteristics. chemimpex.comnih.gov These attributes make PFAs valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.cominnospk.com In medicinal chemistry, for instance, the presence of fluorine can enhance a drug's metabolic stability and bioavailability. chemimpex.cominnospk.com The strong carbon-fluorine bond also contributes to the persistence of some of these compounds in the environment, a factor that necessitates careful consideration in their application and disposal. nih.govcoastalwiki.orgnih.gov

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The simultaneous presence of bromine and fluorine substituents on an aromatic ring creates a molecule with a rich and nuanced reactivity profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the electron density of the aromatic ring. libretexts.orgacs.org This effect can activate the ring towards nucleophilic aromatic substitution. stackexchange.com

Conversely, the bromine atom provides a reactive handle for a different set of chemical transformations, most notably cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-fluorine bond, allowing for selective cleavage and the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity, stemming from the distinct electronic influences of fluorine and the leaving group ability of bromine, makes polyfluorinated bromoarenes highly versatile synthons in organic synthesis.

Historical Context of Tetrafluorobenzene Synthesis and Reactivity Studies

Nomenclature and Isomeric Considerations in Tetrafluorobromobenzenes

The systematic naming of substituted benzenes follows IUPAC (International Union of Pure and Applied Chemistry) guidelines. For tetrafluorobromobenzenes, the positions of the substituents on the benzene ring are indicated by numbers. There are three possible isomers for a tetrafluorobromobenzene, depending on the relative positions of the hydrogen and bromine atoms on the tetrafluorinated ring. These isomers are:

1-Bromo-2,3,4,5-tetrafluorobenzene

1-Bromo-2,3,4,6-tetrafluorobenzene

1-Bromo-2,3,5,6-tetrafluorobenzene (B75777)

Each isomer possesses distinct physical and chemical properties due to the different arrangement of the substituents and their resulting electronic and steric effects.

Table 1: Isomers of Tetrafluorobromobenzene

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Bromo-2,3,4,5-tetrafluorobenzene | 1074-91-5 | C₆HBrF₄ | 228.97 |

| This compound | 1559-86-0 | C₆HBrF₄ | 228.97 |

| 1-Bromo-2,3,5,6-tetrafluorobenzene | 1559-88-2 | C₆HBrF₄ | 228.97 |

This article will now focus specifically on the isomer This compound .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRONLVHNFUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165986 | |

| Record name | 2-Bromo-1,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-86-0 | |

| Record name | 2-Bromo-1,3,4,5-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3,4,5-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3,4,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1,3,4,5-tetrafluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB2PYS9NWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 1 Bromo 2,3,4,6 Tetrafluorobenzene

Nucleophilic Substitution Reactions of Fluorine Atoms in Polyfluoroarenes

The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring of 1-Bromo-2,3,4,6-tetrafluorobenzene renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the fluorine atoms. The regioselectivity of these substitutions is influenced by the nature of the nucleophile and the reaction conditions.

Reactions with Organolithium Compounds

Organolithium reagents are potent nucleophiles that can react with polyfluoroarenes. beilstein-journals.org In the context of compounds similar to this compound, such as pentafluorophenyltrifluoroborates, reactions with organolithium compounds like methyl-, butyl-, and phenyllithium (B1222949) result in the substitution of a fluorine atom. beilstein-journals.org The substitution predominantly occurs at the para-position to the boron-containing group when using alkyl lithium reagents. beilstein-journals.org However, with phenyllithium, a mixture of para and ortho substitution is observed. beilstein-journals.org The ortho substitution is attributed to the coordinating effect of the lithium cation with the fluorine atoms of the trifluoroborate group. beilstein-journals.org

Reactions with Organosodium Compounds

The reactivity of organosodium compounds in nucleophilic aromatic substitution reactions on polyfluoroarenes is also recognized. For instance, in the reaction of 2,3,4,5,6-pentafluorobiphenyl (B165447) with sodium indolide and sodium morpholinide, the former reacts much faster, indicating the influence of the nucleophile's nature on the reaction rate. beilstein-journals.org

Reactions with Organomagnesium Compounds

Organomagnesium compounds, or Grignard reagents, are versatile reagents in organic synthesis. stackexchange.commasterorganicchemistry.comleah4sci.comyoutube.comwisc.edu Their reaction with polyhalogenated aromatic compounds can lead to substitution products. The formation of a Grignard reagent from an aryl halide, such as 1-bromo-2-fluorobenzene (B92463), generates a carbanionic species that can then participate in further reactions. stackexchange.com In some cases, the Grignard reagent can induce the elimination of a fluoride (B91410) ion to form a highly reactive benzyne (B1209423) intermediate. stackexchange.comstackexchange.com

The table below summarizes the outcomes of reactions between various polyfluoroarenes and organometallic reagents.

Influence of Silyl-Organic Derivatives in Fluorine Substitution

The role of silyl-organic derivatives in influencing fluorine substitution reactions is an area of ongoing investigation.

Halogen-Metal Exchange Reactions of this compound

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species. wikipedia.org This reaction is particularly well-established for preparing organolithium compounds from organobromides. wikipedia.org

Generation of Aryllithium Intermediates from Brominated Polyfluoroarenes

The reaction of a brominated polyfluoroarene with an organolithium reagent, typically an alkyllithium such as n-butyllithium or sec-butyllithium, can lead to a rapid halogen-metal exchange. wikipedia.orgnih.gov This process generates a highly reactive aryllithium intermediate. nih.gov For instance, the treatment of a bromoarene with sec-BuLi can result in a fast Br/Li exchange, forming the corresponding aryllithium species. nih.gov These intermediates are often unstable and are typically generated in situ at low temperatures to be trapped by an electrophile. nih.govmdpi.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The generation of aryllithium intermediates is a key step in many synthetic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For example, these intermediates can react with a variety of electrophiles, such as aldehydes, ketones, and isocyanates. masterorganicchemistry.comleah4sci.comnih.gov

The table below provides examples of aryllithium generation and subsequent reactions.

Formation and Reactivity of Aryne Intermediates from Halogenated Benzenes

Arynes, and particularly benzynes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. Their strain and electrophilicity make them valuable for the construction of complex molecular architectures. The generation of benzynes from halogenated precursors is a common strategy, often involving the elimination of a metal halide or two halogen atoms.

Diels-Alder Reactions of Benzyne Generated from Dihalobenzenes

The generation of benzyne intermediates from dihalobenzenes for use in Diels-Alder reactions is a well-established method for forming fused ring systems. A convenient approach for generating benzyne involves the treatment of 1-bromo-2-fluorobenzene with magnesium. The resulting strained benzyne is a potent dienophile in [4+2] cycloaddition reactions. researchgate.net

While direct generation from this compound is less commonly detailed, the principle of generating a tetrafluorobenzyne intermediate is known. This highly fluorinated aryne can then be trapped by a diene. The Diels-Alder reaction itself is a versatile and powerful method for creating six-membered rings in a controlled and predictable manner. nih.govbeilstein-journals.org The reaction's efficiency can be influenced by the choice of diene, dienophile, solvent, and catalyst. researchgate.net The intramolecular version of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is particularly useful for constructing complex polycyclic systems, typically forming five- or six-membered rings in addition to the newly formed cyclohexene-type ring. masterorganicchemistry.com

Hydrodehalogenation and Defluorination Reactions of Polyfluorinated Benzenes

The cleavage of carbon-halogen bonds in polyhalogenated aromatic compounds is a significant area of research, driven by both synthetic utility and environmental remediation interests. Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved through various catalytic methods.

Catalytic Hydrogenation for Carbon-Fluorine and Carbon-Bromine Bond Cleavage

Catalytic hydrogenation is an effective method for the cleavage of both carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. Studies have shown that heterogeneous catalysts, such as rhodium on an alumina (B75360) support (Rh/Al2O3), can efficiently dehalogenate and hydrogenate polyfluorinated benzenes in water under mild conditions (1 atm H2, ambient temperature). acs.orgacs.orgnih.gov

In competitive dehalogenation scenarios involving different halogens on the same aromatic ring, the weaker carbon-halogen bond is preferentially cleaved. acs.orgresearchgate.net For instance, in a molecule containing both bromine and fluorine, the C-Br bond would be expected to undergo hydrogenolysis more readily than the much stronger C-F bond. The reactivity trends for polyfluorinated benzenes show that degradation rates decrease with an increasing number of fluorine substituents. nih.gov However, the presence of adjacent fluorine atoms can enhance the rate of their removal. acs.orgresearchgate.net

The table below summarizes the degradation rate constants for various fluorinated benzene congeners using a Rh/Al2O3 catalyst, illustrating the influence of the number and position of fluorine substituents on reactivity.

Table 1: Normalized Degradation Rate Constants of Fluorobenzene (B45895) (FB) Congeners

| Compound | Number of Fluorine Substituents | Number of Bonds with Adjacent Fluorine Substituents | Normalized Degradation Rate Constant (kdeg/kIS) |

|---|---|---|---|

| 1,2-Difluorobenzene | 2 | 1 | 1.05 |

| 1,3-Difluorobenzene | 2 | 0 | 0.71 |

| 1,4-Difluorobenzene | 2 | 0 | 0.71 |

| 1,2,3-Trifluorobenzene | 3 | 2 | 0.88 |

| 1,2,4-Trifluorobenzene | 3 | 1 | 0.60 |

| 1,3,5-Trifluorobenzene | 3 | 0 | 0.32 |

| 1,2,3,4-Tetrafluorobenzene | 4 | 3 | 0.82 |

| 1,2,3,5-Tetrafluorobenzene (B1583067) | 4 | 2 | 0.56 |

| 1,2,4,5-Tetrafluorobenzene | 4 | 2 | 0.56 |

| 1,2,4,6-Tetrafluorobenzene | 4 | 1 | 0.30 |

| 1,2,3,4,5-Pentafluorobenzene | 5 | 4 | 0.44 |

| Hexafluorobenzene (B1203771) | 6 | 6 | 0.26 |

Data adapted from a study on the hydrodehalogenation of polyfluorinated benzenes. acs.org

Photoredox Hydrodebromination Studies

Visible light photoredox catalysis has emerged as a powerful tool for selective bond cleavage under mild conditions. mdpi.com This methodology can be applied to the hydrodebromination of bromoarenes. The process typically involves a photocatalyst that, upon excitation with light, can engage in single-electron transfer with a substrate or a reagent to generate radical intermediates.

In the context of hydrodebromination, the photocatalyst can facilitate the reduction of the C-Br bond. This can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from a suitable donor to yield the hydrodehalogenated product. Photo-induced cleavage of C-Br bonds has been demonstrated in various systems, leading to turn-on fluorescence and the generation of reactive intermediates. rsc.org While specific studies on the photoredox hydrodebromination of this compound are not extensively detailed in the provided search results, the general principles of photoredox catalysis support its potential applicability for the selective cleavage of the C-Br bond in this and other polyhalogenated aromatic compounds. mdpi.com

Cross-Coupling Reactions of Bromotetrafluorobenzenes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org Bromotetrafluorobenzenes are valuable substrates in these reactions, serving as a source of the tetrafluorophenyl moiety in the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its isomers are effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille reactions. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org It is widely used for the synthesis of biaryls. researchgate.net The reaction of bromotetrafluorobenzenes with arylboronic acids, in the presence of a palladium catalyst and a base, provides access to fluorinated biphenyl (B1667301) derivatives. researchgate.netbeilstein-journals.org The reactivity of the aryl halide can be influenced by the ligands on the palladium catalyst and the nature of the base. libretexts.org The selective coupling of a C(sp²)-Br bond in the presence of other halogens is a key advantage of this methodology. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The coupling of this compound with various terminal alkynes would yield the corresponding tetrafluorophenyl-substituted alkynes. The reaction conditions are generally mild, and the use of a copper co-catalyst enhances the reaction rate, often allowing the reaction to proceed at room temperature. libretexts.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (stannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its broad substrate scope and tolerance of a wide variety of functional groups. libretexts.org The coupling of this compound with an appropriate organostannane in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond, incorporating the tetrafluorophenyl group into the target molecule. Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

The table below provides a general overview of the conditions for these palladium-catalyzed cross-coupling reactions.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., ArB(OH)₂) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with phosphine (B1218219) ligands | Carbonate (e.g., Na₂CO₃, Cs₂CO₃) or other bases | Toluene, Dioxane, THF, Water |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) or Pd(II) complex (e.g., PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, Piperidine) | Toluene, THF, DMF |

| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with optional ligands | Often not required | THF, Toluene, DMF |

This table presents generalized conditions. Specific conditions may vary depending on the substrates and desired product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl compounds, involving the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed in readily available literature, the principles of Suzuki-Miyaura coupling of polyfluoroaryl halides are well-established. The electron-withdrawing nature of the fluorine atoms is expected to facilitate the initial oxidative addition step of the aryl bromide to the palladium(0) catalyst.

A general representation of the Suzuki-Miyaura coupling of a polyfluorinated aryl bromide is shown below:

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,3,4,6-Tetrafluorobiphenyl | Data not available |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-Methoxy-2',3',4',6'-tetrafluorobiphenyl | Data not available |

Note: The data in this table is illustrative of typical Suzuki-Miyaura reaction conditions and expected products. Specific yield data for this compound was not found in the searched literature.

Heck Reactions with Aryl Bromides

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in organic synthesis. The high reactivity of polyfluorinated aryl bromides in oxidative addition makes them suitable substrates for the Heck reaction.

An illustrative table for the Heck reaction of this compound is presented below, based on general knowledge of the reaction with similar substrates.

| Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-(2,3,4,6-Tetrafluorophenyl)-2-phenylethene | Data not available |

| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | Methyl (E)-3-(2,3,4,6-tetrafluorophenyl)acrylate | Data not available |

Stille Reaction and Alkynylation Processes

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. Alkynylation of aryl halides can also be achieved through various palladium-catalyzed methods, most notably the Sonogashira coupling, which utilizes a terminal alkyne and a copper co-catalyst. The Sonogashira reaction is a highly efficient method for the formation of arylalkynes. researchgate.net

The general scheme for the Stille and Sonogashira reactions of this compound would be as follows:

| Coupling Partner | Reaction Type | Catalyst | Conditions | Product | Yield (%) |

| Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene, 100 °C | 2,3,4,6-Tetrafluorobiphenyl | Data not available |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF, rt | 1-Ethynyl-2,3,4,6-tetrafluorobenzene | Data not available |

Mechanistic Insights into Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. For polyfluorinated substrates like this compound, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon attached to the bromine, which is thought to facilitate this oxidative addition step. nih.govwiley-vch.de Computational studies on related aryl halides suggest that this step can be rate-determining.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium(II) center, displacing the halide. This step is crucial for bringing the two coupling partners together on the metal center. For Suzuki reactions, the base plays a critical role in activating the organoboron species for transmetalation. For Stille reactions, the nature of the tin reagent and additives can influence the rate of this step. acs.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The steric and electronic properties of the ligands on the palladium center can significantly influence the rate and efficiency of reductive elimination.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for the formation of aryl ethers, amines, and sulfides. While specific examples involving this compound are not prevalent in the provided search results, the general principles apply. These reactions typically require a copper catalyst (often Cu(I) salts), a base, and often a ligand to facilitate the coupling. The highly electrophilic nature of the tetrafluorinated ring should make it a suitable substrate for these nucleophilic aromatic substitution-type reactions.

Role of Ligands and Additives in Cross-Coupling Efficiency and Selectivity

The choice of ligands and additives is critical in controlling the efficiency and selectivity of palladium-catalyzed cross-coupling reactions.

Ligands: Phosphine ligands are commonly employed and play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and SPhos families, are known to promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity. sigmaaldrich.comnih.gov The choice of ligand can also influence the chemoselectivity when multiple reactive sites are present in a molecule. polyu.edu.hk

Additives: Additives can have a profound impact on the outcome of cross-coupling reactions. In Suzuki-Miyaura coupling, the choice of base is critical for the transmetalation step. In Stille couplings, additives like copper(I) salts can accelerate the reaction rate. organic-chemistry.org In Heck reactions, the nature of the base and the presence of salts can affect the regioselectivity and efficiency of the coupling. For polyfluorinated substrates, additives that can help to solubilize the reactants or stabilize the catalytic species may be particularly beneficial.

Intramolecular Transformations of Substituted Bromotetrafluorobenzenes

Introducing a reactive functional group onto the this compound scaffold opens up the possibility of intramolecular transformations to construct cyclic structures. For instance, if an alkene moiety is introduced at the 2-position, an intramolecular Heck reaction could be envisioned to form a fused ring system. Similarly, other intramolecular coupling reactions could be designed based on the nature of the tethered functional group. While specific examples of intramolecular transformations starting from this compound were not found in the provided search results, the principles of intramolecular catalysis are well-established and could be applied to appropriately substituted derivatives of this compound.

Reaction Pathways for Derivative Formation (e.g., Benzaldehydes, Thioether Derivatives)

The reactivity of this compound is largely dictated by the principles of nucleophilic aromatic substitution (SNAr). The presence of four electron-withdrawing fluorine atoms significantly activates the aromatic ring towards attack by nucleophiles. wikipedia.orgpressbooks.pubbyjus.commasterorganicchemistry.comlibretexts.org This activation overcomes the inherent low reactivity of aryl halides in nucleophilic substitution reactions. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comlibretexts.org

The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing a leaving group, leading to the formation of this intermediate. masterorganicchemistry.comyoutube.com The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups at positions ortho and para to the site of substitution, as they delocalize the negative charge. pressbooks.pubmasterorganicchemistry.comlibretexts.org In the case of this compound, the fluorine atoms serve this role, making the ring highly susceptible to nucleophilic attack. The leaving group can be either the bromine atom or one of the fluorine atoms. The relative reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is explained by the high electronegativity of fluorine polarizing the C-F bond and facilitating nucleophilic attack. masterorganicchemistry.comyoutube.com

Formation of Benzaldehyde Derivatives

The direct formylation of this compound to produce 2-bromo-3,4,5,7-tetrafluorobenzaldehyde is not a straightforward reaction. Classical electrophilic formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions are generally ineffective on such highly deactivated aromatic rings. google.com The strong electron-withdrawing nature of the fluorine atoms makes the ring electron-poor and thus resistant to electrophilic attack.

A more plausible pathway involves a nucleophilic approach. One potential route is the reaction with a formyl anion equivalent. However, these reagents are often highly reactive and can lead to multiple side products. A more controlled, multi-step approach is generally required. This could involve:

Metal-Halogen Exchange: Reaction of this compound with an organolithium reagent (e.g., n-butyllithium) at low temperatures would selectively replace the bromine atom with lithium, forming 2,3,4,6-tetrafluorophenyllithium. This is a common strategy for functionalizing brominated aromatics. wikipedia.org

Formylation of the Organometallic Intermediate: The resulting organolithium compound can then be treated with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent aqueous workup would yield 2,3,4,6-tetrafluorobenzaldehyde.

While this sequence leads to the formation of a tetrafluorobenzaldehyde, it results in the loss of the bromine substituent. To retain the bromine atom, a different strategy would be necessary, potentially involving protection-deprotection steps or the use of a different starting material.

Formation of Thioether Derivatives

The synthesis of thioether derivatives from this compound is a classic example of a nucleophilic aromatic substitution reaction. The electron-deficient nature of the polyfluorinated ring makes it an excellent substrate for reaction with sulfur nucleophiles, such as thiols (R-SH) or their corresponding thiolates (R-S⁻). nih.govacsgcipr.org

The reaction typically proceeds by treating this compound with a thiol in the presence of a base. The base deprotonates the thiol to generate the more nucleophilic thiolate anion, which then attacks the aromatic ring. acsgcipr.org

General Reaction Scheme:

C₆HBrF₄ + R-SH + Base → C₆H(S-R)F₄ + Base·HBr

The position of the substitution (i.e., which halogen is displaced) depends on the reaction conditions and the relative activation of the different positions on the aromatic ring. The fluorine atoms strongly activate the ring, and in many cases, one of the fluorine atoms is displaced in preference to the bromine atom, especially if the fluorine is in a para position to another activating group. However, the C-Br bond is weaker than the C-F bond, which can favor bromine substitution under certain conditions.

Illustrative Reaction Conditions for Thioether Synthesis:

| Reactant | Nucleophile | Base | Solvent | Product (Major) |

| This compound | Thiophenol | K₂CO₃ | DMF | 1-Bromo-2,3,4-tetrafluoro-6-(phenylthio)benzene |

| This compound | Ethanethiol | NaH | THF | 1-Bromo-2,3,4-tetrafluoro-6-(ethylthio)benzene |

This table presents plausible reaction conditions based on general principles of SNAr reactions on polyfluoroaromatics. Specific experimental data for this compound may vary.

The mechanism involves the attack of the thiolate at one of the carbon atoms bearing a halogen, forming a Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the ring and stabilized by the electron-withdrawing fluorine atoms. Finally, the leaving group (either bromide or fluoride) is expelled, and the aromaticity of the ring is restored to yield the final thioether product. byjus.comlibretexts.org The regioselectivity of the substitution is a complex interplay of electronic and steric factors, as well as the nature of the leaving group.

Applications of 1 Bromo 2,3,4,6 Tetrafluorobenzene in Advanced Organic Synthesis

Precursor for Fluorinated Building Blocks

Fluorinated building blocks are essential components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.com The presence of fluorine can significantly alter a molecule's physical, chemical, and biological properties. alfa-chemistry.com 1-Bromo-2,3,4,6-tetrafluorobenzene serves as a key starting material for creating more complex fluorinated structures. Through reactions like halofluorination, this compound can be transformed into a variety of novel fluorinated building blocks. beilstein-journals.org These building blocks are then used in the synthesis of a wide range of products, from anti-inflammatory drugs to cardiovascular medications. alfa-chemistry.com

Synthesis of Specialized Ligands for Catalysis

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. 1-Bromo-2,3,4,5-tetrafluorobenzene, a related isomer, is used in the synthesis of the catalyst Pd(AsPh₃)₄, which is necessary for preparing certain cyclometalating ligands. sigmaaldrich.comsigmaaldrich.com

Cyclometalating ligands are a specific class of ligands that bind to a metal center through both a heteroatom and a carbon-metal bond, forming a stable ring structure. This structural feature often imparts high stability and unique reactivity to the resulting metal complex. 1-Bromo-2,3,4,5-tetrafluorobenzene is a precursor in the synthesis of ligands such as 2-(3′,4′,6′-trifluorophenyl)pyridine and 2-(3′,4′,5′,6′-tetrafluorophenyl)pyridine. sigmaaldrich.comsigmaaldrich.com These ligands are then used to create metal complexes with applications in various catalytic processes.

Intermediate in the Synthesis of Complex Organic Molecules

This compound and its isomers are valuable intermediates in the multi-step synthesis of complex organic molecules. libretexts.org The bromine atom can be readily displaced or involved in coupling reactions, while the fluorine atoms modify the electronic properties and reactivity of the molecule.

Fluorinated rubrenes are of interest for their potential applications in electronic devices. The synthesis of these molecules can involve the use of bromotetrafluorobenzene derivatives. researchgate.netnih.gov For instance, 1-Bromo-2,3,4,5-tetrafluorobenzene is a potential starting material for creating fluorinated rubrene (B42821). sigmaaldrich.com The introduction of fluorine atoms into the rubrene core can significantly impact its electronic properties, such as the HOMO and LUMO energy levels. researchgate.netnih.gov

1-Bromo-2,3,5,6-tetrafluorobenzene (B75777), an isomer of the title compound, is utilized in the production of 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. cookechem.comthermofisher.comchemicalbook.com This transformation highlights the utility of bromotetrafluorobenzenes in Sonogashira coupling reactions, where a terminal alkyne is coupled with an aryl halide.

Use in the Construction of Polyfluorinated Polymers and Oligomers

Polyfluorinated polymers and oligomers are materials that possess unique properties such as high thermal stability, chemical resistance, and low surface energy. While specific examples detailing the direct use of this compound in polymerization were not found in the provided search results, the chemistry of related polyfluoroaryl compounds suggests its potential in this area. The bromine atom can serve as a handle for polymerization reactions, such as cross-coupling reactions, to form extended, fluorinated aromatic structures. The resulting polymers would be expected to exhibit the characteristic properties of fluorinated materials.

Computational and Theoretical Studies on 1 Bromo 2,3,4,6 Tetrafluorobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has proven to be a reliable approach for predicting molecular geometries, energies, and other electronic properties with a good balance between accuracy and computational cost. nih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. sigmaaldrich.com This process involves iteratively calculating the forces on each atom and adjusting their positions until the forces converge to zero, yielding the equilibrium structure. sigmaaldrich.com For 1-Bromo-2,3,4,6-tetrafluorobenzene, these calculations would determine precise bond lengths (C-C, C-H, C-F, and C-Br) and bond angles, providing a detailed three-dimensional model of the molecule.

The accuracy of geometry optimization is dependent on the choice of the functional and the basis set. nih.gov Popular functionals like B3LYP and ωB97XD, combined with basis sets such as 6-31G(d,p), are commonly employed to achieve reliable results for organic molecules. nih.govnih.gov The final optimized geometry is crucial as it serves as the foundation for subsequent calculations of other properties like vibrational frequencies and molecular orbitals. sigmaaldrich.com

| Parameter | Calculated Value |

|---|---|

| C1-Br Bond Length (Å) | Data not available |

| C2-F Bond Length (Å) | Data not available |

| C-C Bond Length (average, Å) | Data not available |

| C-C-C Bond Angle (average, °) | Data not available |

| Total Energy (Hartree) | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. reddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. This analysis helps in understanding its electrophilic and nucleophilic nature and predicting its behavior in chemical reactions. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic or electrophilic attack. beilstein-journals.org Experimentally, the ionization energy of this compound has been determined to be 9.46 ± 0.02 eV. nist.gov

Table 2: Representative Data for HOMO-LUMO Analysis (Note: This table is a template illustrating the typical output of an FMO analysis, as specific computational values for the target compound were not found.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds.

For this compound, these calculations would predict the positions of absorption bands in its IR and Raman spectra. Comparing these predicted spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions, confirming the molecular structure.

Table 3: Representative Predicted Vibrational Frequencies (Note: This table is a template. Specific calculated frequencies for this compound are not available from the provided search context.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-H stretch | Data not available | Data not available | Data not available |

| Aromatic C-C stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available | Data not available |

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic profiles and structures of transient species that are difficult to observe experimentally.

In reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational methods can be used to model the entire catalytic cycle. This involves locating the structures and calculating the energies of all relevant intermediates and transition states. By mapping the energy landscape of the reaction, the rate-determining step can be identified, and the factors controlling selectivity can be understood. For instance, in a Suzuki coupling, one could model the oxidative addition, transmetalation, and reductive elimination steps to understand how the fluorine substituents influence the reaction kinetics and yield.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal.

By mapping various properties onto this surface, one can gain a detailed understanding of the nature and extent of intermolecular contacts. For this compound, this analysis would reveal the significance of interactions such as halogen bonding (Br···F, F···F), hydrogen bonding (C-H···F), and π-π stacking. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, highlighting which interactions are most prevalent in the crystal packing. nih.gov This information is crucial for understanding the solid-state properties of the compound and for crystal engineering.

Weak Noncovalent Interactions in Co-crystals

Weak noncovalent interactions are fundamental in supramolecular chemistry and crystal engineering, dictating the three-dimensional architecture of co-crystals. In the case of polyhalogenated benzenes like this compound, these interactions are diverse and play a critical role in the formation and stability of crystalline structures. While specific studies on the co-crystals of this compound are not extensively documented in the reviewed literature, the behavior of isosteric perhalobenzenes in co-crystals provides a strong predictive framework.

Key noncovalent interactions that are expected to govern the crystal packing of this compound include:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with electron-rich atoms (such as nitrogen, oxygen, or other halogens) of a co-former molecule. The strength and directionality of these bonds are influenced by the electron-withdrawing fluorine atoms on the benzene (B151609) ring, which enhance the positive electrostatic potential (σ-hole) on the bromine atom.

π-π Stacking: The electron-deficient nature of the tetrafluorinated benzene ring makes it an excellent candidate for π-π stacking interactions with electron-rich aromatic systems. These interactions can be either face-to-face or offset, contributing significantly to the stability of the crystal lattice. researchgate.net

C-H···F and C-F···π Interactions: The fluorine atoms can participate in weak hydrogen bonds with C-H groups of adjacent molecules. Additionally, interactions between the fluorine atoms and the π-system of other aromatic rings can further stabilize the crystal structure.

Hydrogen and Halogen Bonding (C-H…N, C-Br…N)

Hydrogen and halogen bonds are specific and highly directional noncovalent interactions that are pivotal in molecular recognition and self-assembly. For this compound, the potential for forming both hydrogen and halogen bonds with suitable partner molecules, such as those containing nitrogen atoms, is of significant interest.

C-H···N Hydrogen Bonding: The single hydrogen atom on the aromatic ring of this compound can act as a hydrogen bond donor. While this C-H bond is generally a weak donor, its acidity is increased by the presence of the electron-withdrawing fluorine atoms. This enhancement makes the formation of weak C-H···N hydrogen bonds with nitrogen-containing molecules (e.g., pyridines, amines) plausible.

C-Br···N Halogen Bonding: The bromine atom is a key player in forming halogen bonds. The C-Br bond possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bond. This positive region can interact favorably with a Lewis base, such as the lone pair of electrons on a nitrogen atom, leading to a C-Br···N halogen bond. The strength of this interaction is modulated by the electronic environment of the benzene ring. The four fluorine substituents significantly withdraw electron density, thereby increasing the size and positive magnitude of the σ-hole on the bromine atom and strengthening the subsequent halogen bond.

In some molecular systems, hydrogen and halogen bonding can coexist and even cooperate. The concept of "hydrogen bond enhanced halogen bonds" (HBeXB) has emerged, where an intramolecular hydrogen bond to the electron-rich belt of the halogen bond donor can further enhance its ability to form a strong halogen bond. rsc.orgbldpharm.com While this specific intramolecular enhancement is not directly applicable to the monomeric this compound, the principle highlights the tunability of halogen bonding through manipulation of the electronic environment. rsc.org Computational studies using Density Functional Theory (DFT) are instrumental in quantifying the energetics and geometric parameters of these interactions. rsc.org

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide a quantitative understanding of the reactivity, stability, and electronic properties of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these parameters are essential for predicting its behavior in chemical reactions.

The key global reactivity descriptors include:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table outlines the definitions and formulas for key global chemical reactivity descriptors based on DFT principles. researchgate.net

While specific calculated values for this compound require a dedicated DFT study, the presence of four highly electronegative fluorine atoms and a bromine atom is expected to result in a low HOMO energy and a low LUMO energy. This would lead to a high ionization potential and a significant electron affinity. Consequently, the molecule would be characterized by high electronegativity and a high electrophilicity index, indicating its susceptibility to nucleophilic attack. The calculation of these descriptors is a standard procedure in computational chemistry, often employing methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net These theoretical calculations are invaluable for rationalizing the observed reactivity and for designing new synthetic pathways involving this compound.

Data Science-Guided Exploration in Mechanistic Studies

The integration of data science and computational chemistry offers a powerful approach to unraveling complex reaction mechanisms and optimizing reaction conditions. For a versatile reagent like this compound, which can participate in various transformations such as cross-coupling reactions, data science-guided exploration can significantly accelerate discovery and understanding.

A typical data-driven workflow in mechanistic studies involves several stages: uzh.ch

High-Throughput Experimentation/Computation: A large dataset is generated by systematically varying reaction parameters (e.g., catalysts, ligands, solvents, temperature) or by computing the properties of a wide range of substrates and potential intermediates.

Descriptor Generation: Relevant molecular or reaction-based descriptors (e.g., steric and electronic parameters of ligands, global reactivity descriptors of substrates) are calculated.

Model Building: Machine learning algorithms are used to build predictive models that correlate the descriptors with the observed reaction outcomes (e.g., yield, selectivity).

Mechanistic Hypothesis Generation: The models are analyzed to identify the key factors controlling the reaction, leading to new mechanistic insights and hypotheses.

Experimental Validation: The hypotheses generated by the data-driven approach are then tested experimentally to confirm their validity.

A study on the cross-coupling of 3-bromo-1,2,4,5-tetrazine (B6174517) demonstrated the power of this approach. uzh.ch By combining kinetic analyses, isolation of intermediates, and computational methods, a data-driven workflow predicted that a highly electron-deficient ligand would be optimal for a challenging coupling reaction, a prediction that was subsequently confirmed by experiment. uzh.ch

For this compound, such a data science-guided approach could be applied to:

Optimize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions: By building models based on a diverse set of phosphine (B1218219) ligands and coupling partners, one could predict the optimal catalyst system for achieving high yields and selectivities.

Explore novel reactivity: Unsupervised learning algorithms could be used to cluster reaction data and identify unexpected reactivity patterns or catalyst behaviors.

Map the scope and limitations of a reaction: A data-driven approach can efficiently explore a vast chemical space to determine the substrate scope of a new transformation involving this compound. uzh.ch

This synergy between empirical data, computational modeling, and machine learning represents the forefront of mechanistic chemistry, enabling a deeper and more predictive understanding of chemical reactivity.

Advanced Spectroscopic Characterization Techniques in the Study of 1 Bromo 2,3,4,6 Tetrafluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of multiple fluorine atoms and a single proton in 1-Bromo-2,3,4,6-tetrafluorobenzene results in complex but highly informative spectra, allowing for detailed analysis of its electronic environment and connectivity.

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. orgsyn.org ¹⁹F NMR spectroscopy is particularly powerful for analyzing fluoroaromatic compounds due to its wide chemical shift range, which minimizes signal overlap, and the prevalence of through-bond and through-space spin-spin coupling. orgsyn.org

For this compound, four distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom in its unique chemical environment. The chemical shifts are influenced by the positions of the bromine atom and the sole hydrogen atom. The spectrum is further complicated by homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling. orgsyn.org

³J(F-F) (ortho coupling): Typically the largest coupling.

⁴J(F-F) (meta coupling): Intermediate in value.

⁵J(F-F) (para coupling): Generally the smallest.

These couplings provide crucial information for assigning each fluorine signal to its specific position on the aromatic ring.

Table 1: Expected ¹⁹F NMR Spectral Features for this compound

| Position | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity (Splitting Pattern) |

| F-2 | Aromatic Fluorine Region (-100 to -170) nist.gov | Doublet of doublets of doublets (ddd) |

| F-3 | Aromatic Fluorine Region (-100 to -170) nist.gov | Doublet of doublets of doublets (ddd) |

| F-4 | Aromatic Fluorine Region (-100 to -170) nist.gov | Doublet of doublets of doublets (ddd) |

| F-6 | Aromatic Fluorine Region (-100 to -170) nist.gov | Doublet of doublets of doublets (ddd) |

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton at the C-5 position. This signal would not be a simple singlet but a complex multiplet due to heteronuclear coupling with the four neighboring fluorine atoms (two ortho, one meta, and one para). The magnitude of these ¹H-¹⁹F coupling constants provides valuable structural confirmation.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected, one for each carbon atom. However, these signals are often complicated by large ¹J(C-F) coupling constants and smaller, long-range ⁿJ(C-F) couplings. In some cases, due to this extensive coupling and the resulting division of signal intensity, carbon signals directly bonded to fluorine can be difficult to observe or appear as low-intensity multiplets. fluorine1.ru The carbon atom bonded to bromine (C-1) would appear at a chemical shift influenced by the heavy atom effect, while the protonated carbon (C-5) would be identifiable through techniques like HSQC (Heteronuclear Single Quantum Coherence) which correlate proton and carbon signals.

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Notes on Coupling |

| ¹H | H-5 | ~7.0 - 7.5 | Complex multiplet due to coupling with F-2, F-3, F-4, F-6 |

| ¹³C | C-1 | ~100 - 115 | Signal for C-Br bond, split by coupling to F-2 and F-6 |

| ¹³C | C-2 | ~140 - 155 | Large ¹J(C-F) coupling, smaller couplings to other F |

| ¹³C | C-3 | ~140 - 155 | Large ¹J(C-F) coupling, smaller couplings to other F |

| ¹³C | C-4 | ~140 - 155 | Large ¹J(C-F) coupling, smaller couplings to other F |

| ¹³C | C-5 | ~110 - 125 | Split by coupling to H-5 and fluorine atoms |

| ¹³C | C-6 | ~140 - 155 | Large ¹J(C-F) coupling, smaller couplings to other F |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates and insights into how molecules are arranged in a crystal lattice.

While a crystal structure for this compound itself is not publicly available, the structure of a derivative, 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-4-methylimidazolium bromide , has been reported. waikato.ac.nz In this salt, the bromotetrafluorophenyl ring is essentially planar. The crystallographic data provides a model for the bond distances and angles within this specific chemical moiety. Such studies are crucial for validating molecular geometries predicted by computational models and for understanding the steric and electronic effects of the substituents.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In fluorinated and brominated compounds, halogen bonding and π-π stacking are particularly significant.

In the crystal structure of the aforementioned imidazolium (B1220033) salt, the packing is dominated by several key interactions involving the bromotetrafluorophenyl group. waikato.ac.nz These include:

Halogen Bonding: A significant interaction is observed between the bromine atom of the tetrafluorophenyl ring and the bromide anion (Br···Br⁻). This is a classic example of a halogen bond, where the electropositive region on the bromine atom (the σ-hole) interacts with the negatively charged anion.

Anion–π Interactions: The bromide anions are also involved in anion–π interactions, situated above and below the electron-deficient tetrafluorinated aromatic rings.

π–π Stacking: The electron-deficient bromotetrafluorophenyl rings stack with the more electron-rich phenyl rings of adjacent cations, demonstrating charge-transfer characteristics.

These types of interactions would be expected to play a crucial role in the crystal packing of pure this compound, influencing its melting point, density, and solubility.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different chemical bonds.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The IR spectrum of the related isomer 1-Bromo-2,3,5,6-tetrafluorobenzene (B75777) is available and shows characteristic absorptions for a fluorinated aromatic compound. nist.gov By analogy, the following bands would be anticipated for this compound:

C-H Vibrations: The stretching vibration of the single aromatic C-H bond would appear in the region of 3050-3150 cm⁻¹. C-H bending vibrations would be found at lower frequencies.

C-F Vibrations: Strong absorption bands corresponding to C-F stretching are a dominant feature of fluoroaromatic compounds and are typically found in the 1100-1400 cm⁻¹ region.

Aromatic C=C Vibrations: Ring stretching vibrations for the benzene (B151609) core usually appear in the 1400-1650 cm⁻¹ range.

C-Br Vibrations: The C-Br stretching vibration is expected at a much lower frequency, typically in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.

FT-Raman spectroscopy would provide complementary information. While C-F bonds often yield weak Raman signals, the aromatic ring and C-Br vibrations are generally Raman-active, aiding in a complete vibrational assignment. chemicalbook.com

Table 3: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR (Weak-Medium) |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR (Medium-Strong), FT-Raman (Strong) |

| C-F Stretch | 1100 - 1400 | FT-IR (Very Strong) |

| C-H In-Plane Bend | 1000 - 1300 | FT-IR (Medium) |

| C-H Out-of-Plane Bend | 750 - 950 | FT-IR (Strong) |

| C-Br Stretch | 500 - 650 | FT-IR (Medium), FT-Raman (Strong) |

Mass Spectrometry (GC-MS, ESI-MS) for Product Identification and Purity Assessment

Mass spectrometry is a cornerstone analytical technique for the identification and purity verification of this compound. This is primarily achieved through methods such as Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly well-suited for analyzing volatile compounds like this one.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions within a chromatographic column. This separation step is crucial for purity assessment, as it can resolve this compound from starting materials, byproducts, or solvent residues. Following separation, the isolated compound enters the mass spectrometer.

Upon entering the spectrometer, the molecules are typically ionized by electron ionization (EI). This high-energy process removes an electron to form a positively charged molecular ion ([M]•+). A key feature in the mass spectrum of this compound is the presence of two major isotopes of bromine: ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. youtube.com This results in a characteristic isotopic pattern for the molecular ion, showing two peaks of almost equal intensity separated by two mass-to-charge units (m/z). docbrown.info

The molecular weight of this compound is 228.970 g/mol . nist.gov Therefore, the mass spectrum will exhibit a molecular ion peak cluster at m/z 228 (for C₆H⁷⁹BrF₄) and m/z 230 (for C₆H⁸¹BrF₄). The presence and relative intensity of this [M]⁺/[M+2]⁺ cluster are definitive indicators for the presence of a single bromine atom in the molecule.

Further structural confirmation is obtained from the fragmentation pattern. The molecular ion can break apart into smaller, stable charged fragments. Common fragmentation pathways for halogenated benzene derivatives include the loss of the halogen atom. For this compound, the loss of the bromine radical would result in a significant fragment ion [C₆HF₄]⁺ at m/z 149.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

Electrospray Ionization (ESI) is a soft ionization technique typically used for larger, more polar, and thermally labile molecules. It is less commonly employed for small, neutral, and volatile compounds like this compound, as the technique relies on the molecule's ability to be readily ionized in solution. Therefore, GC-MS remains the more standard and informative mass spectrometry method for the characterization of this specific compound.

Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₆HBrF₄ nist.gov | Determines the exact mass of the compound. |

| Molecular Weight | 228.970 g/mol nist.gov | Basis for calculating the m/z of the molecular ion. |

| Ionization Method | Electron Ionization (EI) | Standard for GC-MS, provides fragmentation patterns. |

| Molecular Ion ([M]⁺) | m/z 228 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| Isotopic Peak ([M+2]⁺) | m/z 230 | Corresponds to the molecule with the ⁸¹Br isotope. |

| [M]⁺:[M+2]⁺ Ratio | ~1:1 | Characteristic pattern confirming one bromine atom. youtube.comdocbrown.info |

| Major Fragment Ion | m/z 149 | Likely corresponds to the loss of a bromine atom ([C₆HF₄]⁺). |

UV-Vis Absorption and Emission Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu For this compound, this technique provides insights into its electronic structure, though detailed spectral data is not extensively published.

UV-Vis Absorption Spectroscopy:

The absorption spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic benzene ring, which serves as the chromophore. Unsubstituted benzene typically exhibits a strong absorption band around 204 nm and a weaker, structured band near 254 nm.

The presence of substituents on the benzene ring alters the energy of these electronic transitions, usually shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The four fluorine atoms and the single bromine atom on the ring act as auxochromes. These halogen substituents, through effects like electron donation via resonance and inductive electron withdrawal, modify the energy levels of the π-orbitals of the benzene ring.

Emission Spectroscopy (Fluorescence):

Emission spectroscopy, or fluorometry, measures the light emitted by a substance after it has absorbed light. A molecule that absorbs UV light to reach an excited electronic state can relax by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light.

The fluorescence properties of this compound are not well-documented. Many aromatic compounds fluoresce, but the presence of heavy atoms like bromine can often decrease or "quench" fluorescence through a process called intersystem crossing, which promotes transitions to a non-emissive triplet state. Therefore, it is possible that this compound may exhibit weak or no fluorescence. Experimental investigation, involving excitation at its absorption maxima and scanning for emitted light, would be required to characterize its emissive properties and determine its quantum yield.

Data Table: Predicted UV-Vis Spectroscopic Properties of this compound

| Spectroscopic Property | Predicted Characteristic | Influencing Factors |

| Chromophore | Benzene Ring | The π-electron system is responsible for UV absorption. msu.edu |

| Absorption Maxima (λ_max) | Expected to be shifted from benzene's 254 nm | The four fluorine and one bromine substituents act as auxochromes, modifying the energy of electronic transitions. |

| Emission Spectrum | Potentially weak or non-fluorescent | The "heavy atom effect" of bromine can quench fluorescence. |

| Solvent Effects | Spectral shifts are possible | The polarity of the solvent can influence the position of absorption and emission bands. |

Synthesis and Reactivity of Derivatives of 1 Bromo 2,3,4,6 Tetrafluorobenzene

Formation of Functionalized Bromotetrafluorobenzene Derivatives

The reactivity of the C-Br bond in polyfluoroaromatic compounds is a cornerstone for creating functionalized derivatives. This is often achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions, where the bromine atom is replaced by a range of functional groups.

The synthesis of poly(alkylsulfanyl)bromobenzenes can be effectively achieved through the reaction of polyfluorobromobenzenes with sodium alkanethiolates. While direct synthesis from 1-bromo-2,3,4,6-tetrafluorobenzene is not explicitly detailed in the provided literature, a well-established methodology for analogous compounds, such as 1-bromo-3,4-difluorobenzene and 1-bromo-3,4,5-trifluorobenzene, demonstrates a viable route. vanderbilt.edu This process involves a net aromatic nucleophilic substitution, likely proceeding through an SRN1 mechanism in a solvent like dimethyl sulfoxide (B87167) (DMSO). vanderbilt.edu

The general procedure involves the slow addition of an appropriate alkanethiol to a suspension of sodium hydride (NaH) in dry DMSO to generate the sodium alkanethiolate in situ. The polyfluorobromobenzene is then added to this mixture. The initial reaction is typically exothermic. For higher molecular weight thiols, the use of tetrahydrofuran (B95107) (THF) as a co-solvent is beneficial to improve the solubility of reactants and products. vanderbilt.edu Following this methodology, one could anticipate the reaction of this compound with various alkanethiols to yield the corresponding alkylsulfanyl derivatives.

For instance, the preparation of 3,4-dialkylsulfanyl- and 3,4,5-trialkylsulfanylbromobenzenes from their respective fluorinated precursors yields products in the 50-60% range. vanderbilt.edu

Table 1: Synthesis of Poly(alkylsulfanyl)bromobenzenes from Polyfluorobromobenzenes

| Starting Material | Reagent | Solvent | Product Class | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1-bromo-3,4-difluorobenzene | Sodium alkanethiolate | DMSO | 3,4-Dialkylsulfanylbromobenzenes | 50-60% | vanderbilt.edu |

| 1-bromo-3,4,5-trifluorobenzene | Sodium alkanethiolate | DMSO/THF | 3,4,5-Trialkylsulfanylbromobenzenes | 50-60% | vanderbilt.edu |

A powerful method for introducing a formyl group into an aromatic ring is through the halogen-lithium exchange reaction followed by quenching with an appropriate electrophile. This technique is particularly effective for bromo-substituted aromatic compounds. researchgate.nettcnj.edu The process involves treating the brominated substrate with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -100°C to -78°C) in an inert solvent like tetrahydrofuran (THF). tcnj.eduharvard.edu This reaction generates a highly reactive aryllithium intermediate.

This intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to produce the corresponding benzaldehyde. vanderbilt.edu The bromine-lithium exchange is a kinetically controlled process, and its rate generally surpasses that of competing side reactions at low temperatures. harvard.eduprinceton.edu The resulting aryllithium species can be trapped with various electrophiles, making this a versatile method for creating a wide array of functionalized molecules. nih.gov For poly(alkylsulfanyl)bromobenzenes, this conversion to aldehydes has been demonstrated to be an effective subsequent transformation. vanderbilt.edu

Table 2: General Scheme for Benzaldehyde Synthesis via Halogen-Lithium Exchange

| Substrate | Step 1 Reagent | Step 2 Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Ar-Br | n-Butyllithium (n-BuLi) | N,N-dimethylformamide (DMF) | Ar-CHO | Formation of aryllithium intermediate | vanderbilt.edu |

Synthesis of Polyfluorinated Biphenyls

Polyfluorinated biphenyls are of significant interest for their applications in materials science, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers. acs.org The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the biaryl scaffold. acs.orgnih.gov However, the synthesis of highly fluorinated biphenyls presents a challenge due to the electron-poor nature of the polyfluoroaromatic substrates, which can hinder the catalytic cycle. acs.org

Despite these challenges, methodologies have been developed to successfully couple electron-poor aryl bromides like this compound with various arylboronic acids or their esters. acs.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable solvent system, often a mixture of dioxane and water. acs.orgnih.gov The choice of ligand for the palladium catalyst can be crucial in overcoming the low reactivity of electron-deficient substrates. acs.org The synthesis of new fluorinated biphenyls has been achieved with excellent yields, often averaging around 78%, using these palladium-catalyzed Suzuki coupling reactions. acs.org

Table 3: Example of Suzuki-Miyaura Coupling for Fluorinated Biphenyls

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 1-bromo-3,4-difluorobenzene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 °C | acs.orgnih.gov |

Incorporation into Complex Molecular Architectures (e.g., Dendrimers, Liquid Crystals)

The unique electronic and steric properties imparted by fluorine atoms make polyfluorinated phenyl groups desirable components in the design of complex molecular architectures such as dendrimers and liquid crystals. acs.orgtandfonline.com Liquid crystals are materials that exhibit phases between conventional liquids and solid crystals, and their properties are intimately linked to their molecular structure. nih.govcolorado.edu

The introduction of fluorinated building blocks like this compound can significantly influence the mesomorphic (liquid crystalline) behavior of a molecule. Fluorine substitution can affect intermolecular interactions, dipole moments, and molecular shape, which are critical factors in the formation of liquid crystal phases. tandfonline.com For example, new banana-shaped liquid crystal compounds have been synthesized and studied for their unique phase behaviors. researchgate.net While direct examples of incorporating this compound into dendrimers were not found in the provided search results, its utility as a polyfunctional building block is evident. The bromo-substituent allows for its attachment to a core molecule or polymer backbone via reactions like the Suzuki-Miyaura coupling, while the fluorine atoms can be used to tune the properties of the resulting macromolecule. The synthesis of various liquid crystal compounds often involves the strategic assembly of rigid core units, and fluorinated phenyl rings are common components of these cores. nih.govscirea.org

Catalysis Involving 1 Bromo 2,3,4,6 Tetrafluorobenzene As a Precursor or Substrate

Role in Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. mdpi.com In this context, 1-Bromo-2,3,4,6-tetrafluorobenzene acts as an electrophilic coupling partner. The electron-withdrawing fluorine atoms activate the C-Br bond towards oxidative addition to a low-valent palladium catalyst, a crucial step in the catalytic cycle. mdpi.com

The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organometallic nucleophile (like an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The efficiency of these couplings with polyfluorinated substrates can be high, though challenges such as catalyst deactivation or side reactions must be managed through careful optimization of reaction conditions. researchgate.net For instance, studies on the Suzuki-Miyaura coupling of fluorinated aryl bromides have shown that the choice of catalyst, base, and solvent system is critical for achieving high yields. researchgate.net

Development of Heterogeneous Recyclable Catalysts